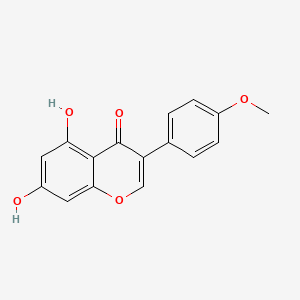

biochanin A

Vue d'ensemble

Description

On la trouve principalement dans le trèfle rouge (Trifolium pratense) et d'autres légumineuses comme le soja, les arachides et la luzerne . La biochanine A est reconnue pour ses propriétés phytoestrogéniques, ce qui signifie qu'elle peut imiter les effets des œstrogènes dans l'organisme. Ce composé a suscité un intérêt considérable en raison de sa large gamme d'activités biologiques, notamment ses effets anticancéreux, anti-inflammatoires, antioxydants, antidiabétiques et neuroprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La biochanine A peut être synthétisée par différentes voies chimiques. Une méthode courante consiste à méthyler la génistéine, une autre isoflavone. La réaction utilise généralement l'iodure de méthyle en présence d'une base telle que le carbonate de potassium dans un solvant aprotique comme le diméthylsulfoxyde. La réaction est réalisée sous reflux pour donner la biochanine A .

Méthodes de production industrielle : La production industrielle de biochanine A implique souvent l'extraction à partir de sources naturelles, en particulier le trèfle rouge. Le processus d'extraction comprend le séchage et la mouture de la matière végétale, suivis d'une extraction par solvant à l'aide d'éthanol ou de méthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler la biochanine A .

Analyse Des Réactions Chimiques

Types de réactions : La biochanine A subit plusieurs types de réactions chimiques, notamment :

Oxydation : La biochanine A peut être oxydée pour former diverses quinones et autres produits d'oxydation.

Réduction : La réduction de la biochanine A peut donner la dihydrobiochanine A.

Substitution : Les groupes hydroxyle de la biochanine A peuvent subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Principaux produits :

Oxydation : Quinones et autres dérivés oxydatifs.

Réduction : Dihydrobiochanine A.

Substitution : Dérivés acétylés et benzoylés.

4. Applications de la recherche scientifique

La biochanine A a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour synthétiser d'autres composés bioactifs.

Biologie : Étudié pour ses effets sur la prolifération cellulaire et l'apoptose.

Médecine : Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

Industrie : Utilisé dans la formulation de compléments alimentaires et de nutraceutiques

5. Mécanisme d'action

La biochanine A exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle agit sur les récepteurs aux œstrogènes (ERα et ERβ) pour moduler les activités œstrogéniques et anti-œstrogéniques. Elle inhibe également l'activité d'enzymes telles que l'hydrolase des amides d'acides gras et module les voies de signalisation comme PI3K/Akt et MAPKs. Ces actions contribuent à ses effets anticancéreux, anti-inflammatoires et neuroprotecteurs .

Applications De Recherche Scientifique

Cancer Therapeutics

Biochanin A exhibits notable anticancer properties, making it a candidate for cancer treatment. Its mechanisms include:

- Inhibition of Tumor Growth : Research indicates that this compound can hinder cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and lung cancers. It achieves this by modulating key signaling pathways such as MAPK and PI3K/Akt, which are critical for cell survival and growth .

- Anti-Angiogenic Effects : this compound has been shown to inhibit angiogenesis, the process through which tumors develop their blood supply. This is achieved by downregulating vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), which are essential for blood vessel formation .

- Synergistic Effects with Chemotherapy : In combination with traditional chemotherapeutic agents like temozolomide, this compound enhances the efficacy of treatment in glioblastoma cells by promoting apoptosis and reducing tumor viability .

Table 1: Summary of Anticancer Activities of this compound

Neuroprotective Properties

This compound demonstrates significant neuroprotective effects, beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease:

- Modulation of Neuroinflammation : It inhibits the activation of microglia and reduces the production of inflammatory cytokines, thereby protecting neuronal cells from damage .

- Antioxidant Activity : this compound enhances the activity of antioxidant enzymes like superoxide dismutase and catalase, which help mitigate oxidative stress—a key factor in neurodegeneration .

Table 2: Neuroprotective Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of Microglial Activation | Reduces neuroinflammation | |

| Antioxidant Enzyme Activation | Protects against oxidative stress |

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties that can be harnessed for treating various inflammatory conditions:

- Cytokine Modulation : It effectively reduces the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 through inhibition of NF-κB signaling pathways .

- Chronic Inflammation Management : Studies suggest that this compound may alleviate symptoms in chronic inflammatory diseases like rheumatoid arthritis by modulating immune responses .

Metabolic Disorders

This compound has shown promise in managing metabolic disorders such as diabetes:

- Glucose Metabolism Regulation : It enhances insulin sensitivity and promotes glucose uptake in muscle cells, making it a potential therapeutic agent for type 2 diabetes .

- Lipid Metabolism Improvement : Research indicates that this compound may help reduce lipid accumulation in adipocytes, contributing to better metabolic health .

Mécanisme D'action

Biochanin A exerts its effects through multiple molecular targets and pathways. It acts on estrogen receptors (ERα and ERβ) to modulate estrogenic and antiestrogenic activities. It also inhibits the activity of enzymes such as fatty acid amide hydrolase and modulates signaling pathways like PI3K/Akt and MAPKs. These actions contribute to its anti-cancer, anti-inflammatory, and neuroprotective effects .

Comparaison Avec Des Composés Similaires

La biochanine A est structurellement similaire à d'autres isoflavones telles que la génistéine et la daidzéine. elle est unique en raison de son groupe méthoxy en position 4', qui influence sa biodisponibilité et son activité biologique. Comparée à la génistéine, la biochanine A a une lipophilie plus élevée, ce qui peut améliorer sa capacité à traverser les membranes cellulaires .

Composés similaires :

Génistéine : Une autre isoflavone aux propriétés œstrogéniques et anticancéreuses similaires.

Daidzéine : Une isoflavone connue pour ses effets anti-inflammatoires et antioxydants.

Formononétine : Une isoflavone méthoxylée aux propriétés anticancéreuses et anti-inflammatoires

Activité Biologique

Biochanin A (BCA) is a naturally occurring isoflavone predominantly found in red clover and other legumes. It has garnered attention for its diverse biological activities, which include anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. This article synthesizes current research findings on the biological activities of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

1. Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer types through multiple mechanisms:

-

Mechanisms of Action :

- Cell Cycle Arrest : BCA induces cell cycle arrest in different phases depending on the cancer type. For instance, it causes G2/M phase arrest in SW-480 colon cancer cells and S phase arrest in A549 lung cancer cells by upregulating p53 and downregulating cyclins .

- Apoptosis Induction : BCA enhances apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

-

Case Studies :

- In pancreatic cancer models, BCA reduced cell survival and proliferation while inhibiting migration and invasion by targeting AKT and MAPK signaling pathways .

- In colon cancer, it was shown to enhance the effectiveness of gamma radiation by increasing reactive oxygen species (ROS) production and mitochondrial membrane potential, leading to increased apoptosis .

2. Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating various signaling pathways:

- Mechanisms of Action :

- BCA inhibits the activation of NF-κB and MAPK pathways, which are critical in the expression of pro-inflammatory cytokines. This leads to a reduction in inflammation markers .

- It has been shown to mitigate inflammation in models of osteoarthritis by inhibiting iNOS expression and blocking p38-MAPK phosphorylation .

3. Neuroprotective Effects

The neuroprotective potential of this compound is supported by several studies:

- Mechanisms of Action :

4. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

- Mechanisms of Action :

- Case Studies :

Summary Table: Biological Activities of this compound

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUADCCWRTIWANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022394 | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-80-5 | |

| Record name | Biochanin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biochanin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biochanin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15334 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | biochanin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Biochanin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIOCHANIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U13J6U390T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Biochanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.